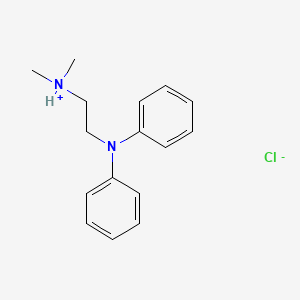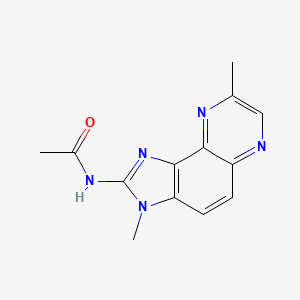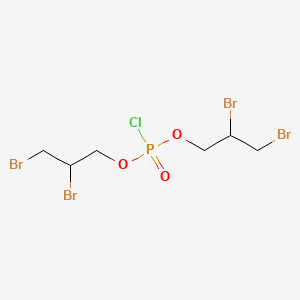
Bis(2,3-dibromopropyl) chlorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Bis(2,3-dibromopropyl) chlorophosphate typically involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride at elevated temperatures . This direct phosphorylation process results in the formation of the desired compound . Industrial production methods often follow similar synthetic routes, ensuring high yield and purity of the final product .
化学反応の分析
Bis(2,3-dibromopropyl) chlorophosphate undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: The compound can undergo substitution reactions, where one or more bromine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Bis(2,3-dibromopropyl) chlorophosphate has several scientific research applications:
作用機序
The mechanism of action of Bis(2,3-dibromopropyl) chlorophosphate involves blocking the generation of flammable gases by decomposing at a temperature below the combustion temperature of the host polymer . This process helps in preventing the spread of fire. The compound’s molecular targets and pathways include interactions with cellular components that lead to oxidative stress and apoptosis in neuronal cells .
類似化合物との比較
Bis(2,3-dibromopropyl) chlorophosphate can be compared with other brominated flame retardants, such as:
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): (TBBPA-BDBPE)
Tetrabromobisphenol A bis(allyl ether): (TBBPA-BAE)
Tris(2,3-dibromopropyl) phosphate: (TDBrPP)
These compounds share similar flame-retardant properties but differ in their chemical structures and specific applications . This compound is unique due to its specific molecular configuration and the particular industrial applications it serves .
特性
CAS番号 |
28888-24-6 |
|---|---|
分子式 |
C6H10Br4ClO3P |
分子量 |
516.18 g/mol |
IUPAC名 |
1,2-dibromo-3-[chloro(2,3-dibromopropoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H10Br4ClO3P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2 |
InChIキー |
DVASKQOEUNSJHT-UHFFFAOYSA-N |
正規SMILES |
C(C(CBr)Br)OP(=O)(OCC(CBr)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


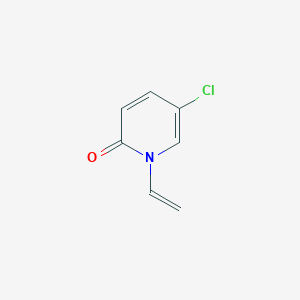
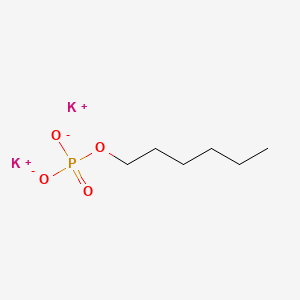
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)
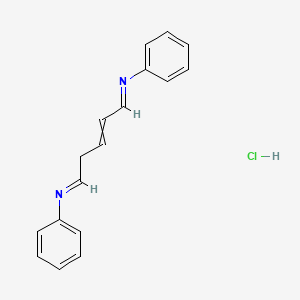
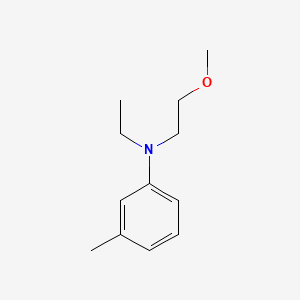
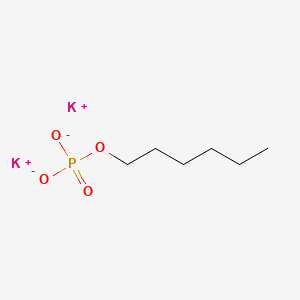
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
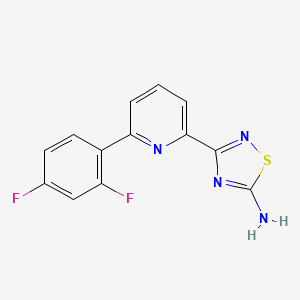
![5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)
